molecular formula C7H6N2O4 B1625839 Methyl 2-nitroisonicotinate CAS No. 26218-82-6

Methyl 2-nitroisonicotinate

Cat. No.: B1625839
CAS No.: 26218-82-6
M. Wt: 182.13 g/mol
InChI Key: FSBDZOPIXYRGJO-UHFFFAOYSA-N
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Description

Methyl 2-nitroisonicotinate is a pyridine derivative featuring a nitro (-NO₂) group at the 2-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The nitro group confers strong electron-withdrawing effects, activating the ring for electrophilic substitution or facilitating reduction to amino derivatives.

Properties

IUPAC Name

methyl 2-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDZOPIXYRGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531299
Record name Methyl 2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-82-6
Record name Methyl 2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 2-nitroisonicotinate can be synthesized through the nitration of methyl isonicotinate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the isonicotinate ring.

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in Methyl 2-nitroisonicotinate undergoes reduction to form an amine (-NH₂). This reaction is critical for synthesizing derivatives with biological relevance.

Catalytic Hydrogenation

  • Conditions : Hydrogen gas (H₂) with palladium/charcoal (Pd/C) in methanol at 25–60°C.

  • Product : Methyl 2-aminoisonicotinate.

  • Mechanism : The nitro group is reduced via sequential electron transfer, forming intermediates such as nitroso and hydroxylamine before yielding the amine .

Chemical Reduction

  • Reducing Agents : Iron (Fe) with hydrochloric acid (HCl), sodium borohydride (NaBH₄), or newer catalytic systems like [Fe(salen)₂]-μ-oxo complexes .

  • Example :

    Reducing SystemTemperatureTimeYield
    Fe/HCl80°C4–6 h~70%
    [Fe(salen)₂]-μ-oxoRT1 h>90%

    Iron-based catalysts are efficient, with lower environmental impact compared to stoichiometric methods .

Nucleophilic Substitution

The nitro group activates the pyridine ring for nucleophilic aromatic substitution (NAS), though steric and electronic effects modulate reactivity.

Amination

  • Conditions : Reaction with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

  • Product : 2-Substituted amino derivatives (e.g., Methyl 2-(methylamino)isonicotinate).

  • Mechanism : The nitro group directs nucleophiles to the adjacent positions (C-3 or C-5), though substitution at C-6 is less favored due to steric hindrance from the ester .

Sulfonation

  • Conditions : Reaction with SO₃ in sulfuric acid.

  • Product : Sulfonic acid derivatives, which are precursors for further functionalization .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄, reflux.

  • Product : 2-Nitroisonicotinic acid.

  • Yield : ~85% under optimized conditions .

Basic Hydrolysis

  • Conditions : NaOH in aqueous ethanol, 60–80°C.

  • Product : Sodium salt of 2-nitroisonicotinic acid, which can be acidified to isolate the free acid .

Cyclization and Heterocycle Formation

The nitro and ester groups facilitate cyclization reactions to form fused heterocycles:

Comparative Reactivity

Reaction TypeThis compoundMethyl 3-Nitroisonicotinate
Reduction Rate (H₂/Pd)Moderate (t₁/₂ = 2 h)Faster (t₁/₂ = 1 h)
NAS RegioselectivityC-3 > C-5C-4 > C-6
Ester HydrolysisFaster in acidSlower in acid

Positional isomerism significantly impacts reactivity due to differences in electronic effects and steric environments .

Mechanistic Considerations

  • Radical Pathways : Nitro group migration via -sigmatropic shifts is unlikely in this compound due to steric constraints, as observed in dimethylpyridine analogs .

  • Solvent Effects : Polar solvents enhance NAS rates by stabilizing transition states, while nonpolar solvents favor reduction pathways .

Scientific Research Applications

Methyl 2-nitroisonicotinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the generation of reactive oxygen species, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for Methyl 2-nitroisonicotinate and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-NO₂, 4-COOCH₃ C₇H₆N₂O₄ ~182.13 (estimated) Not provided Strong electron-withdrawing nitro group; potential precursor for amino derivatives.
Methyl 2-aminoisonicotinate 2-NH₂, 4-COOCH₃ C₇H₈N₂O₂ 152.15 27655-40-9 Amino group enhances nucleophilicity; used in drug synthesis (e.g., amide coupling).
Methyl 2-bromoisonicotinate 2-Br, 4-COOCH₃ C₇H₆BrNO₂ 216.03 26156-48-9 Bromine enables cross-coupling reactions (e.g., Suzuki); higher molecular weight.
Ethyl 3-fluoro-2-methylisonicotinate 3-F, 2-CH₃, 4-COOCH₂CH₃ C₁₀H₁₂FNO₂ 183.18 1260784-53-9 Fluorine increases electronegativity; ethyl ester may improve lipid solubility.
Methyl 3-amino-2-chloroisonicotinate 3-NH₂, 2-Cl, 4-COOCH₃ C₇H₇ClN₂O₂ 186.60 88482-17-1 Chlorine and amino groups create dual reactivity (electron-withdrawing and -donating effects).

Physicochemical Properties

  • Electron Effects: Nitro Group (this compound): Strongly electron-withdrawing, directing electrophilic substitution to meta positions and stabilizing negative charges . Amino Group (Methyl 2-aminoisonicotinate): Electron-donating via resonance, activating the ring for electrophilic attacks (e.g., halogenation) . Halogens (Br, F, Cl): Bromine and chlorine are mildly electron-withdrawing via induction, while fluorine’s high electronegativity polarizes adjacent bonds .
  • Solubility: Methyl esters (e.g., this compound) are less polar than ethyl analogs (e.g., Ethyl 3-fluoro-2-methylisonicotinate), reducing water solubility but enhancing organic solvent compatibility . Amino derivatives (e.g., Methyl 2-aminoisonicotinate) may exhibit higher solubility in polar solvents due to hydrogen bonding .
  • Reactivity: Nitro to Amino Reduction: this compound can be reduced to Methyl 2-aminoisonicotinate, a common step in pharmaceutical synthesis . Halogen Substitution: Bromo and iodo analogs (e.g., Methyl 2-bromoisonicotinate) are prone to nucleophilic aromatic substitution or cross-coupling reactions .

Biological Activity

Methyl 2-nitroisonicotinate (MNIC) is a nitro-substituted derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Chemical Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 2417-73-4
  • Appearance : Yellow to orange-brownish liquid

The nitro group in MNIC plays a crucial role in its biological activity. It is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The nitro group can affect the electronic properties of the molecule, enhancing its reactivity and potential interactions with biomolecules .

1. Antimicrobial Activity

MNIC and similar nitro compounds have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, resulting in cellular damage and death. For instance, compounds like metronidazole utilize this mechanism effectively against anaerobic bacteria and protozoa .

2. Anti-inflammatory Activity

Nitro-substituted compounds have shown promise as anti-inflammatory agents. Research indicates that MNIC may inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2, IL1β, and TNF-α. This inhibition can reduce inflammation in various disease models, highlighting its potential for treating inflammatory conditions .

3. Anticancer Properties

Recent studies have suggested that MNIC exhibits anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects against various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MNIC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, MNIC was administered at varying doses (10 mg/kg and 20 mg/kg). The results showed a dose-dependent reduction in paw edema, with a maximum reduction observed at the higher dose.

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-nitroisonicotinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.